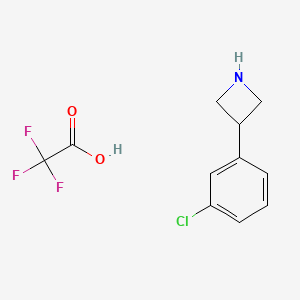
5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the various substituents, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, would contribute to the compound’s stability. The electronegative nitrogen in the ring can participate in resonance, further stabilizing the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and reduction reactions. The bromo group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Radical Cyclizations in Organic Synthesis
Radical cyclizations are a pivotal strategy in organic synthesis, allowing for the construction of carbo- and heterocyclic compounds, including natural products and therapeutically important materials. The regiochemistry of these cyclizations can be influenced by factors such as reaction temperature and the nature of the radical precursors' conformations. Specifically, the temperature-dependent preference between 4-exo-trig and 5-endo-trig cyclizations demonstrates the tunability of these reactions for synthesizing complex molecular architectures. Moreover, the introduction of specific functional groups can further control the cyclization pathway, showcasing the utility of radical cyclizations in synthesizing compounds with significant therapeutic potential (Ishibashi & Tamura, 2004).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, have shown to be inhibitory to microbes at concentrations below desired yield and titer in fermentative production processes. Understanding the impact of these acids on microbial cell membranes and internal pH is crucial for developing metabolic engineering strategies to enhance microbial robustness against such inhibitors. This insight is fundamental in optimizing the production of biorenewable chemicals and fuels, highlighting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Pharmacological Effects of Phenolic Acids
Phenolic acids, including derivatives of this compound, possess a range of biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, has demonstrated diverse therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities among others. These properties suggest that modifications to the carboxylic acid structure, like those in this compound, could yield compounds with significant health benefits and therapeutic applications (Naveed et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9(13)7(10(14)15)4-12(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMMQOZSYPHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1C2CC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2698189.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)
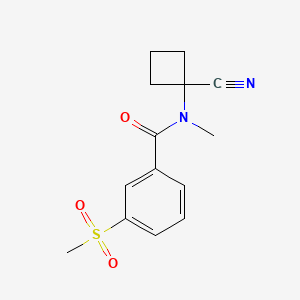
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2698195.png)
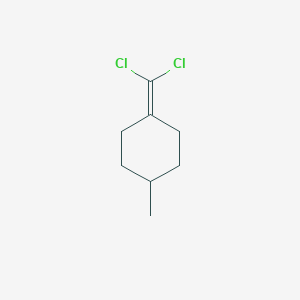
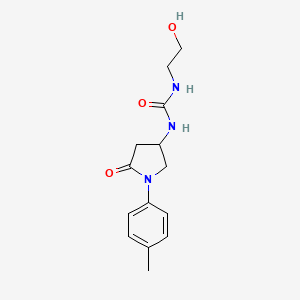
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2698199.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2698200.png)
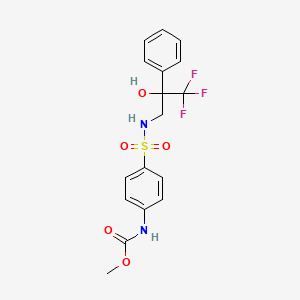

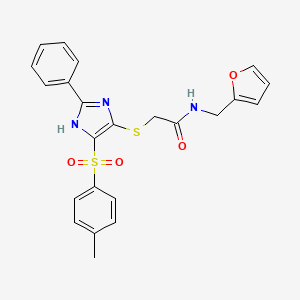

![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)
